C17H18ClN3O4
Description
Historical Perspectives and Evolution in Chemical Applications
The application of Celestine Blue as a biological stain has been a subject of investigation for many decades. Early work by researchers such as Proescher, Arkush, and Becher involved broad investigations into various oxazine (B8389632) dyes with a range of mordants. tandfonline.com A significant advancement in the standardized use of Celestine Blue came from the extensive studies by Gray et al. in the 1950s. They systematically examined the dye's staining properties, particularly with an iron alum mordant, and established that the staining specificity for nuclei was highly dependent on the pH of the solution. uni.edutandfonline.com Their research provided a more reliable method for compounding the staining solution to ensure stability and consistent results. tandfonline.com
Historically, Celestine Blue was adopted as a robust substitute for hematoxylin (B73222), especially in procedures where subsequent acidic stains were used, such as the Van Gieson and Masson's trichrome stains. guidechem.com Standard alum hematoxylin stains tend to fade when exposed to the picric acid in these methods, whereas the Celestine Blue-iron complex remains stable and provides a persistent deep nuclear stain. guidechem.com Its utility was also explored and confirmed in routine cytological examinations, including the Papanicolaou technique for exfoliative cytology, where it proved to be an effective nuclear stain without interfering with cytoplasmic counterstains. uni.edunih.gov More recently, its applications have diversified into biochemistry and analytical chemistry, where it has been developed as a sensitive fluorescent "turn-on" probe for the detection of hypochlorous acid (HOCl) and other reactive halogen species in living cells. nih.gov
Classification within Chemical Dye Families (e.g., Phenoxazine (B87303) Dyes, Cationic Dyes)
Celestine Blue is classified chemically based on its core molecular structure and charge. It belongs to the phenoxazine family of dyes. nih.govnih.gov The fundamental structure of these dyes is the phenoxazine ring system, which consists of an oxazine ring fused to two benzene (B151609) rings. The specific properties of Celestine Blue, including its color and staining capabilities, are derived from this chromophoric structure.
Furthermore, Celestine Blue is a cationic dye . nih.govchemicalbook.com Its chemical structure contains a positive charge, specifically on the phenoxazin-5-ium ring system. chemicalbook.comnih.gov This positive charge facilitates its interaction with negatively charged components within cells, such as the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the cell nucleus. This electrostatic attraction is fundamental to its function as a nuclear stain. nih.gov The dye is also categorized as a mordant dye , specifically Mordant Blue 14. stainsfile.comscbt.com This classification signifies that it requires an intermediary substance, a mordant (like ferric alum), to bind effectively to the substrate (tissue). stainsfile.comchemicalbook.com The mordant forms a coordination complex with the dye, which then links to the tissue, enhancing the intensity and stability of the stain. biognost.com
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₈ClN₃O₄ scbt.com |
| Molecular Weight | 363.80 g/mol scbt.com |
| CAS Number | 1562-90-9 sigmaaldrich.com |
| Colour Index (C.I.) Number | 51050 stainsfile.comsigmaaldrich.com |
| Absorption Maximum (λmax) | ~642 nm in water sigmaaldrich.com |
| Appearance | Black to dark brown powder chemimpex.com |
| Solubility | Slightly soluble in water (0.1%), soluble in water for a purple-red color, and slightly soluble in ethanol (B145695) for a blue color. chemicalbook.com |
Broad Academic Utility and Interdisciplinary Relevance
The primary and most well-established application of Celestine Blue is in the fields of histology, cytology, and pathology as a biological stain. biognost.comchemimpex.com It is frequently used in the Hematoxylin and Eosin (H&E) staining protocol as a substitute for hematoxylin, providing sharp and acid-resistant staining of cell nuclei. stainsfile.combiognost.com This makes it invaluable for detailed microscopic examination of tissue architecture and cellular morphology. biognost.comchemimpex.com Its use in specialized procedures like trichrome staining and the Papanicolaou method highlights its versatility in diagnostic and research pathology. uni.educarlroth.com
Beyond its traditional role in microscopy, Celestine Blue has found utility in other scientific disciplines, demonstrating its interdisciplinary relevance. In the field of analytical biochemistry, it has been repurposed as a fluorescent probe. Research has shown its capacity for the sensitive and selective detection of hypochlorous acid (HOCl), a reactive oxygen species involved in inflammatory processes, making it a tool for studying cellular physiology and pathology. nih.gov Furthermore, its electrochemical properties have been harnessed in the development of DNA biosensors, where it serves as an electroactive indicator. dawnscientific.comsigmaaldrich.com In environmental science, Celestine Blue itself is considered a dye pollutant in textile industry effluents, leading to research on its removal from wastewater using various adsorbent materials. This dual role as both a laboratory tool and an environmental research subject underscores its broad scientific significance.
| Field | Specific Application | Function |
|---|---|---|
| Histology/Cytology | Nuclear Staining (e.g., H&E, Papanicolaou) biognost.comuni.edu | Stains cell nuclei a deep blue, often as an acid-resistant substitute for hematoxylin. biognost.comguidechem.com |
| Biochemistry | Fluorescent Probe nih.gov | Detects reactive halogen species like hypochlorous acid (HOCl) in living cells. nih.gov |
| Analytical Chemistry | DNA Biosensors dawnscientific.com | Acts as an electroactive indicator for DNA detection. dawnscientific.comsigmaaldrich.com |
| Environmental Science | Wastewater Treatment Research | Serves as a model dye pollutant for developing remediation and adsorption techniques. |
| Textile Industry | Fabric Dyeing chemimpex.com | Used to dye fabrics, providing a navy-blue color. chemicalbook.comchemimpex.com |
Structure
2D Structure
Properties
CAS No. |
1562-90-9 |
|---|---|
Molecular Formula |
C17H18ClN3O4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H |
InChI Key |
REPMZEQSQQAHJR-UHFFFAOYSA-N |
Origin of Product |
United States |
Synthetic Strategies and Advanced Preparations for Research Applications
Synthetic Methodologies for Celestine Blue
The synthesis of Celestine Blue typically involves the reaction of 4-nitrosodiethylaniline hydrochloride with gallamide. One reported method details the dissolution of 4-nitrosodiethylaniline hydrochloride in ethanol (B145695), followed by the addition of potassium carbonate and boiling. Subsequent acidification with hydrochloric acid and filtration yields the product with a high reported yield of 95% chemicalbook.com. This synthetic route provides a foundational method for obtaining Celestine Blue for laboratory use.
Preparation Protocols for Specific Research Contexts
Celestine Blue can be prepared and modified to suit diverse research applications, including spectroscopic studies, biological staining, and integration with nanomaterials.
For spectroscopic analyses, Celestine Blue is typically prepared in aqueous solutions. Its solubility in water is reported as 0.1% sigmaaldrich.com. The dye exhibits an absorption maximum (λmax) around 642 nm in water, with an extinction coefficient (ε) greater than or equal to 29,000 at 640-650 nm in a 0.01 g/L solution sigmaaldrich.com. While soluble in water for a purple-red light, it is only slightly soluble in ethanol, appearing blue in that solvent chemicalbook.com. Concentrated sulfuric acid turns it daisy blue, diluting to magenta chemicalbook.com. These solvent-dependent spectral properties are crucial for its use in spectrophotometric assays and as an indicator sigmaaldrich.commedchemexpress.com.
Table 2.2.1: Spectral Properties of Celestine Blue in Aqueous Solution
| Property | Value | Conditions | Reference |
| λmax (nm) | 642 | In water | sigmaaldrich.comthermofisher.comthermofisher.in |
| Extinction Coefficient (ε) | ≥ 29,000 | at 640-650 nm in water (0.01 g/L) | sigmaaldrich.com |
| Solubility | 0.1% | In water | sigmaaldrich.com |
Celestine Blue is frequently employed as a histological dye, often used as a substitute for hematoxylin (B73222) in staining protocols, particularly in combination with an iron alum mordant chemicalbook.comscbt.comhimedialabs.com. Mordanting techniques are essential for enhancing its nuclear staining capabilities. One method described involves dissolving 0.5 gm of Celestine Blue B in 40 ml of glacial acetic acid heated to 60°C with stirring. Subsequently, 100 ml of water and 140 ml of 4% ferric alum are slowly added. This solution can be incorporated into staining procedures, such as the Papanicolaou technique, by omitting hematoxylin and the subsequent acid and lithium carbonate baths uni.edu. The nuclear specificity of Celestine Blue can be controlled by pH, and it has been studied for its effectiveness in exfoliative cytology uni.edu.
Celestine Blue functions as a fluorochrome and has been explored for its potential as a fluorescent probe in cellular applications chemicalbook.com. Its ability to stain nuclei and its spectral properties make it suitable for fluorescence microscopy. Research into its formulation for cellular applications focuses on optimizing its uptake, localization, and fluorescence intensity within cells. While specific detailed formulations for advanced fluorescent probe applications are still an area of research, its established use as a nuclear stain suggests potential for targeted cellular imaging chemicalbook.comscbt.com.
Celestine Blue has been integrated and modified with nanomaterials for various advanced research applications. It has been utilized as a dispersant, capping agent, and charge transfer mediator in the preparation of spinel supercapacitors, such as CuCo₂O₄ medchemexpress.comneliti.comresearchgate.netsciencescholar.us. In these applications, Celestine Blue acts as a cationic dye that aids in the electrostatic dispersion and cathodic electrophoretic deposition (EPD) of inorganic particles like TiO₂, MnO₂, and Mn₃O₄ rsc.org. The strong adsorption of Celestine Blue to inorganic surfaces, mediated by interactions with hydroxyl groups and metal atoms, is critical for efficient particle dispersion and the formation of nanostructured films for applications such as energy storage in electrochemical supercapacitors rsc.org. Furthermore, Celestine Blue has been investigated as a label in immunoassay development, for instance, with TiO₂ nanoparticles for detecting hepatitis C virus core antigen using a screen-printed electrode medchemexpress.com. Its use with carbon nanotubes is also explored for surface modification and potential applications in sensing and advanced materials medchemexpress.comrsc.org.
Table 2.2.4: Celestine Blue in Nanomaterial Integration
| Nanomaterial Type | Role of Celestine Blue | Application Area | Reference |
| CuCo₂O₄ Spinel | Dispersant, capping agent, charge transfer mediator | Supercapacitors, wastewater treatment | medchemexpress.comneliti.comresearchgate.netsciencescholar.us |
| TiO₂ Nanoparticles | Label in immunoassay | Hepatitis C virus core antigen detection | medchemexpress.com |
| Various Oxide Particles | Charging and dispersing agent for EPD | Thin film deposition, energy storage, nanotechnology | rsc.org |
| Carbon Nanotubes | Surface modification agent | Potential applications in sensing and advanced materials | medchemexpress.comrsc.org |
Fundamental Chemical Reactivity and Interaction Mechanisms of Celestine Blue
Complexation and Metal Ion Interactions
Celestine Blue possesses the structural features necessary for acting as a chelating agent, allowing it to form stable complexes with various metal ions. This interaction is a cornerstone of its use in analytical chemistry for the detection of metals.
Studies investigating the complexation of Celestine Blue with divalent metal ions have established the stoichiometry of the resulting complexes. In aqueous solutions at a slightly alkaline pH of 8, Celestine Blue forms complexes with copper (II) and cobalt (II) ions in a 1:1 metal-to-dye molar ratio. scialert.net This 1:1 stoichiometry indicates that one molecule of Celestine Blue binds to a single metal ion. scialert.net
The ability of Celestine Blue to form complexes with metal ions stems from its capacity for chelation. The molecule contains more than one donor atom positioned in a way that allows for the formation of stable ring structures with a central metal ion. scialert.net Analysis of its molecular structure reveals that the two hydroxyl (-OH) groups serve as the primary donor atoms, coordinating with the metal ion to form the chelate. scialert.net
The formation of metal-Celestine Blue complexes can be readily observed and studied using UV-Visible spectrophotometry. When Celestine Blue complexes with metal ions like copper (II) and cobalt (II), distinct changes occur in its absorption spectrum. scialert.net These changes include shifts in the wavelength of maximum absorption (λmax) and alterations in the absorbance values. scialert.net For instance, in a slightly alkaline aqueous solution (pH 8), Celestine Blue exhibits a λmax at 648 nm; however, upon complexation, this value shifts, providing clear evidence of the interaction. scialert.net The consistent nature of these spectral shifts suggests the formation of a single, stable complex species in the solution. scialert.net
Table 3: Spectrophotometric Data for Celestine Blue and its Metal Complexes (Aqueous Solution, pH 8)
| Species | Wavelength of Maximum Absorption (λmax) | Observation |
| Celestine Blue (Free Dye) | 648 nm | Baseline absorption |
| Metal (II) - Celestine Blue Complex | Shifted from 648 nm | Indicates complex formation |
Computational Modeling of Metal-Celestine Blue Complexes
Computational chemistry provides powerful tools for investigating chemical systems that are difficult to study through laboratory methods alone, offering insights into mechanisms, electronic structures, and reaction barriers researchgate.net. Techniques like Density Functional Theory (DFT) are utilized to model complex catalytic systems, including the interaction of dyes like Celestine Blue with transition metals researchgate.netdavidpublisher.com.
In a specific investigation of Celestine Blue (CB), computational analyses were employed to model the molecular structures of the CB ligand and its complexes with Copper (II) and Cobalt (II) ions. The modeling, performed using Gauss View 5.0, indicated a favorable disposition for Celestine Blue to form complexes with these metal ions scialert.netscialert.net. These theoretical calculations support experimental findings that establish a 1:1 stoichiometric ratio for the metal-to-dye species in an aqueous solution at pH 8 scialert.netscialert.net.
The general approach for such modeling involves the geometric optimization of the ligand and its potential metal complexes in both gas and solution phases nih.govresearchgate.net. By calculating thermodynamic properties such as energies, enthalpies, and Gibbs free energies, researchers can predict the stability and favorability of complex formation nih.gov. Furthermore, these computational methods can elucidate the nature of the metal-ligand bonding, determining whether the interaction is primarily electrostatic or involves coordination through specific atoms, such as the nitrogen on the tricyclic ring researchgate.net.
Solvatochromic Behavior and Solvent Polarity Effects
Solvatochromism is the phenomenon where the color of a solution, and more broadly its absorption or emission spectrum, changes depending on the solvent it is dissolved in wikipedia.org. This effect arises from the differential solvation of the ground state and the excited state of the solute molecule by the surrounding solvent molecules wikipedia.orgnih.gov. The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are key properties that influence these interactions wikipedia.org. Celestine Blue is a solvatochromic dye, meaning the position, intensity, and shape of its absorption bands are sensitive to the solvent environment scialert.net.
The solvatochromism of Celestine Blue is classified as positive solvatochromism, which corresponds to a bathochromic shift (a shift to longer wavelengths, or a "red shift") as the polarity of the solvent increases scialert.netwikipedia.org. This phenomenon is a direct result of the differences in solvation energy between the initial (ground) state and the excited state of the dye molecule in various solvents scialert.net.
For Celestine Blue, the excited state is more polar than its ground state. Consequently, an increase in solvent polarity provides greater stabilization for the more polar excited state compared to the ground state. This enhanced stabilization lowers the energy gap between the two states, resulting in the absorption of lower-energy light, which corresponds to a longer wavelength (λmax) scialert.net. This mechanism explains the observed shift in the absorption maximum to longer wavelengths as Celestine Blue is moved from a less polar solvent like acetonitrile to a more polar one like water scialert.net.
The solvent environment has a pronounced effect on the spectroscopic characteristics of Celestine Blue. As a polar, cationic dye, its solubility and absorption spectrum are highly dependent on the solvent's nature; for instance, it is insoluble in non-polar solvents like cyclohexane scialert.net. In different polar solvents, the wavelength of maximum absorption (λmax) shifts significantly.
Studies show a clear trend of positive solvatochromism, with the λmax moving to longer wavelengths as solvent polarity increases scialert.net.
Table 1: Solvatochromic Shifts of Celestine Blue in Various Solvents
| Solvent | Wavelength of Maximum Absorption (λmax) |
|---|---|
| Acetonitrile | 550 nm scialert.net |
| Ethanol (B145695) | 620 nm scialert.net |
| Water | 650 nm scialert.net |
This interactive table summarizes the reported absorption maxima of Celestine Blue in solvents of increasing polarity.
In addition to the shift in λmax, the shape and intensity of the absorption bands are also modified by the solvent scialert.net.
Molecular Interactions with Nucleic Acids
Celestine Blue has been identified as an electroactive indicator that interacts with nucleic acids, a property that allows it to be used in the development of DNA biosensors researchgate.net. The interaction can be monitored and characterized using both spectroscopic and electrochemical techniques researchgate.net.
Research has demonstrated that the primary interaction mode between Celestine Blue and double-stranded DNA (dsDNA) is electrostatic binding researchgate.net. As a cationic dye, Celestine Blue is electrostatically attracted to the anionic phosphate (B84403) backbone of the DNA double helix. This type of interaction is common for various dyes and proteins that bind to DNA nih.gov. The formation of a Celestine Blue-DNA complex through this mechanism is central to its function as an indicator in electrochemical biosensors researchgate.net.
The electrostatic binding of Celestine Blue to DNA results in distinct and measurable changes in its spectroscopic and electrochemical properties researchgate.net.
Spectroscopic Signatures: When studied with UV-Vis spectroscopy, the interaction between Celestine Blue and DNA is characterized by a hypochromic effect. This means that as the concentration of DNA increases in a solution of Celestine Blue, the absorbance intensity of the dye decreases researchgate.net. This reduction in absorbance is indicative of the formation of a dye-DNA complex.
Electrochemical Signatures: Electrochemical methods, such as differential pulse voltammetry, reveal significant changes upon DNA binding. The addition of DNA to a solution of Celestine Blue leads to a decrease in the dye's electrochemical peak current researchgate.net. This is attributed to the formation of a bulky, slowly diffusing Celestine Blue-DNA complex, which decreases the equilibrium concentration of free Celestine Blue at the electrode surface. Furthermore, a shift in the peak potential values is also observed researchgate.net. The peak currents of Celestine Blue have been shown to be linearly related to the concentration of DNA over a specific range, allowing for quantitative detection researchgate.net.
Table 2: Signatures of Celestine Blue Interaction with DNA
| Analysis Method | Observed Signature | Quantitative Finding |
|---|---|---|
| UV-Vis Spectroscopy | Hypochromic effect researchgate.net | Absorbance decreases with increasing DNA concentration researchgate.net. |
| Electrochemistry (Voltammetry) | Decrease in peak current researchgate.net | Peak currents are linearly related to DNA concentration in the range of 5.0×10⁻⁹ to 1.0×10⁻⁷ mol/L researchgate.net. |
| Electrochemistry (Voltammetry) | Shift in peak potential researchgate.net | A potential shift (ΔV) of 16 mV has been recorded after adding DNA to the Celestine Blue solution researchgate.net. |
This interactive table details the key experimental observations confirming the interaction between Celestine Blue and DNA.
Table of Compounds
| Compound Name |
|---|
| Acetonitrile |
| Celestine Blue |
| Cobalt (II) |
| Copper (II) |
| Cyclohexane |
| DNA (Deoxyribonucleic acid) |
| Ethanol |
Advanced Analytical Methodologies and Sensor Development Utilizing Celestine Blue
Spectroscopic Characterization and Quantification Techniques
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a versatile technique employed for both the quantitative analysis of Celestine Blue and for studying its interactions with various molecules and environmental conditions. libretexts.org The principle of this method is based on the measurement of the attenuation of a beam of light after it passes through a sample containing the analyte. nanoqam.ca The absorbance of Celestine Blue is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law, which forms the basis for its quantitative determination. libretexts.orgnanoqam.ca
Research has shown that Celestine Blue exhibits a characteristic absorbance peak in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) for Celestine Blue can be influenced by several factors, including the solvent, pH, and its interaction with other species. For instance, Celestine Blue has a reported absorbance peak at 650 nm. aatbio.com In another study, the λmax was observed at 648 nm. researchgate.net The solvatochromic nature of Celestine Blue has been established, meaning its color and λmax are sensitive to the polarity of the solvent. scialert.netscialert.net In a solid state, its λmax is 550 nm, which is also observed in highly concentrated aqueous solutions. scialert.net However, in dilute aqueous solutions, the λmax shifts to 600 nm. scialert.net
Interaction studies using UV-Vis spectroscopy have provided insights into the binding of Celestine Blue with various substances. For example, when Celestine Blue interacts with DNA, a hypochromic effect is observed in its UV-Vis spectrum, indicating a decrease in absorbance as the DNA concentration increases. researchgate.net This suggests an interaction between the dye and the DNA molecule, which has been proposed to be electrostatic in nature. researchgate.net Furthermore, the complexation of Celestine Blue with metal ions such as copper(II) and cobalt(II) has been investigated, demonstrating shifts in the λmax and changes in absorbance values, which are indicative of complex formation. scialert.netscialert.net A 1:1 metal-to-dye species has been established at pH 8 in an aqueous solution for these metal ions. scialert.netscialert.net
Table 1: UV-Visible Absorption Maxima of Celestine Blue under Various Conditions
| Condition | Wavelength of Maximum Absorption (λmax) (nm) | Reference |
|---|---|---|
| General | 650 | aatbio.com |
| In simulated industrial wastewater | 648 | researchgate.net |
| Solid state / High concentration in water | 550 | scialert.net |
| Dilute solution in water | 600 | scialert.net |
| At pH 2, 3 | 526 | scialert.net |
| At pH 7, 8 | 648 | scialert.net |
Fluorescence spectroscopy is a highly sensitive analytical technique that has been effectively utilized for the detection and imaging of various analytes, with Celestine Blue serving as a key component in some fluorescent probes. cas.cz This method involves the excitation of a fluorophore with light of a specific wavelength, followed by the detection of the emitted light at a longer wavelength. cas.cz
A significant application of Celestine Blue in this domain is its use as a selective and sensitive fluorescent "turn-on" probe for the detection of hypochlorous acid (HOCl). researchgate.netmdpi.com In its native state, Celestine Blue exhibits low fluorescence; however, upon reaction with HOCl, it is oxidized, leading to a significant enhancement in its fluorescence intensity. researchgate.netmdpi.com This "turn-on" response allows for the detection of HOCl with a high degree of sensitivity, with a reported detection limit as low as 32 nM. researchgate.netmdpi.com For this application, excitation maxima have been identified at 260, 290, 312, 365, and 429 nm, with the chosen excitation at 430 nm and emission measured at 590 nm for quantitative analysis. mdpi.com
The principles of fluorescence spectroscopy are also fundamental to the operation of quantum dots (QDs), which are semiconductor nanocrystals with unique photophysical properties, including high quantum yield and photostability. nih.gov While not directly about Celestine Blue, the synthesis of blue-fluorescent QDs has been reported, demonstrating the broader interest in developing fluorescent probes in the blue region of the spectrum. nih.gov The size of quantum dots can be estimated from the maximum position of their fluorescence spectrum. miami.edu
Fluorescence imaging techniques, which are based on the principles of fluorescence spectroscopy, enable the visualization of the spatial distribution of fluorescent probes within a sample. frontiersin.org The application of Celestine Blue as a fluorescent probe for HOCl has been extended to cellular imaging using confocal microscopy and flow cytometry, allowing for the detection of endogenous HOCl and other reactive halogenated species in living cells. researchgate.netmdpi.com This demonstrates the potential of Celestine Blue-based probes in biomedical imaging and for investigating the role of specific reactive species in health and disease. researchgate.netmdpi.com
Table 2: Fluorescence Properties of Celestine Blue-Based HOCl Probe
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maxima (nm) | 260, 290, 312, 365, 429 | mdpi.com |
| Selected Excitation (nm) | 430 | mdpi.com |
| Emission Maximum (nm) | 590 | mdpi.com |
| Detection Limit for HOCl | 32 nM | researchgate.netmdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule and to characterize the composition of composite materials. scirp.org The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds within the material. scirp.org
In the context of Celestine Blue, FTIR spectroscopy has been applied to characterize materials used in processes involving the dye. For instance, in studies focused on the removal of Celestine Blue from aqueous solutions, FTIR has been used to characterize the adsorbent materials, such as CuCo2O4 and CuCo2O4-MgO nanoparticles. researchgate.net The FTIR spectra of these materials provide information about their chemical structure and the presence of specific bonds, which is crucial for understanding the adsorption mechanism. researchgate.net Similarly, FTIR has been employed to characterize photocatalysts, like Ni3O4-MgO coupled oxides, used for the decolorization of Celestine Blue. researchgate.net
Furthermore, FTIR is a key technique in the characterization of polymer composites. researchgate.netresearchgate.net When Celestine Blue is incorporated into a polymer matrix or when a polymer composite is used for the adsorption of the dye, FTIR can be used to verify the presence of the dye and to study the interactions between the dye and the polymer. researchgate.net For example, in the development of a molecularly imprinted polymer (MIP) for the selective detection of Celestine Blue, FTIR spectroscopy was used to characterize the synthesized Celestine Blue-MIP and the non-molecularly imprinted polymer (NIP). The comparison of the FTIR spectra of the MIP before and after the removal of the Celestine Blue template, as well as the spectrum of the NIP, can confirm the successful imprinting of the template molecule within the polymer matrix.
Table 3: Application of FTIR in the Study of Celestine Blue-Related Materials
| Application | Material Characterized | Purpose of FTIR Analysis | Reference |
|---|---|---|---|
| Adsorption | CuCo2O4 and CuCo2O4-MgO nanoparticles | Identification of spinal composite structure | researchgate.net |
| Photocatalysis | Ni3O4-MgO coupled oxides | Investigation of prepared oxides | researchgate.net |
| Sensor Development | Molecularly Imprinted Polymer (MIP) | Characterization of the synthesized polymer |
Electrochemical Sensing and Biosensor Architectures
Voltammetric methods are a class of electrochemical techniques that are widely used for the characterization and quantification of electroactive species like Celestine Blue. nih.gov These methods involve applying a potential to an electrode and measuring the resulting current. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are two of the most common voltammetric techniques employed in the development of sensors for Celestine Blue.
Cyclic voltammetry is a powerful tool for studying the redox behavior of a substance. In the case of Celestine Blue, CV has been used to investigate its electrochemical properties at various types of electrodes, including carbon paste electrodes (CPE), glassy carbon electrodes (GCE), and pencil graphite electrodes (PGE). researchgate.netresearchgate.net Studies have shown that the electrochemical response of Celestine Blue, specifically its oxidation, is influenced by factors such as the pH of the supporting electrolyte and the scan rate. researchgate.net The peak current in the cyclic voltammogram is often found to be proportional to the concentration of Celestine Blue, which allows for its quantification. dergipark.org.tr For instance, a linear relationship between the peak current and the scan rate has been observed, indicating an adsorption-controlled electro-oxidative process.
Differential pulse voltammetry is a more sensitive technique than CV and is often preferred for quantitative analysis due to its ability to discriminate against background currents. researchgate.net DPV has been successfully applied for the determination of Celestine Blue at low concentrations. For example, a sensor based on a screen-printed carbon electrode modified with nickel oxide nanoparticles and a molecularly imprinted polymer exhibited a linear response for Celestine Blue in the concentration range of 2-150 µM with a detection limit of 0.35 µM using DPV. In another study, a pencil graphite electrode was used for the voltammetric determination of Celestine Blue, demonstrating a linear range of 4.0–150 μM and a limit of detection of 1.21 μM. researchgate.net
Table 4: Performance of Voltammetric Sensors for Celestine Blue Detection
| Electrode | Voltammetric Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| MIP/NiO-NPs/SPCE | DPV | 2-150 | 0.35 | |
| Pencil Graphite Electrode (PGE) | CV | 4.0-150 | 1.21 | researchgate.net |
| Carbon Paste Electrode (CPE) | DPV | 0.005-10 | 0.000476 | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to probe the interfacial properties of electrode systems. mdpi.com It is particularly valuable in the development and evaluation of electrochemical sensors and biosensors for Celestine Blue. nih.gov EIS works by applying a small amplitude AC potential at different frequencies and measuring the corresponding current response to determine the impedance of the system. mdpi.com
In the context of Celestine Blue sensors, EIS is primarily used to characterize the step-by-step modification of the electrode surface and to assess the performance of the sensor. The impedance spectrum, often represented as a Nyquist plot, provides information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. nih.gov Changes in the Rct value upon modification of the electrode or upon binding of the target analyte can be used to monitor the process and evaluate the sensor's response.
For example, in the development of a sensor for Celestine Blue using a molecularly imprinted polymer, EIS can be used to characterize the bare electrode, the electrode modified with nanoparticles, and the final MIP-modified electrode. An increase in the diameter of the semicircle in the Nyquist plot after each modification step typically indicates an increase in the charge transfer resistance, confirming the successful modification of the electrode surface. researchgate.net
Furthermore, EIS can be used to evaluate the binding of Celestine Blue to the sensor surface. When Celestine Blue molecules bind to the recognition sites on the sensor, it can alter the interfacial properties of the electrode, leading to a change in the impedance spectrum. This change can be correlated with the concentration of Celestine Blue, providing a basis for its detection. The technique's sensitivity to interfacial changes makes it a powerful tool for optimizing sensor design and for studying the kinetics of binding events at the sensor surface. nih.gov
Table 5: Applications of EIS in Celestine Blue Sensor Development
| Application | System Studied | Information Obtained from EIS | Reference |
|---|---|---|---|
| Sensor Characterization | MIP/NiO-NPs/SPCE | Probing the characteristics of the sensor | |
| Electrode Modification | Pencil Graphite Electrode | Characterization of the designed sensor | researchgate.net |
| DNA Biosensor Development | Celestine Blue as indicator | Investigation of immobilization and hybridization | researchgate.net |
Development of Modified Electrode Surfaces (e.g., Screen-Printed Carbon Electrodes, Pencil Graphite Electrodes)
The development of sensitive and cost-effective electrochemical sensors is a significant area of analytical chemistry. Celestine Blue (CelsB) has been the focus of studies utilizing disposable and modified electrodes for its voltammetric determination.
Pencil Graphite Electrodes (PGEs): A novel and disposable voltammetric sensor for the sensitive determination of Celestine Blue has been designed using a pencil graphite electrode (PGE). The electrochemical behavior of CelsB was evaluated on various carbon-based electrodes, including PGE, carbon paste electrodes (CPE), and glassy carbon electrodes (GCE). Cyclic voltammetry (CV) studies demonstrated that the most remarkable response for the oxidation of Celestine Blue was obtained at the PGE. This enhanced response is attributed to the porous composite structure of the PGE, which increases the electroactive surface area and improves the electron transfer between the electrode surface and CelsB.
The sensor based on PGE exhibits a wide linear range and a low limit of detection for Celestine Blue. Interference studies have confirmed that the PGE allows for the selective determination of CelsB in the presence of various other species. The practical applicability of this sensor has been successfully tested in real-world samples like tap water and cherry apple juice, showing high precision and accuracy with recovery values ranging from 96.2% to 103%.
Screen-Printed Carbon Electrodes (SPCEs): In another approach, a screen-printed carbon electrode (SPCE) was modified with nickel oxide (NiO) nanoparticles and a molecularly imprinted polymer (MIP) for the electrochemical detection of trace amounts of Celestine Blue. This modified electrode provides a simple and rapid method for detection, characterized by various electrochemical techniques including differential pulse voltammetry (DPV), cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS).
The table below compares the analytical performance of the Pencil Graphite Electrode and the modified Screen-Printed Carbon Electrode for the determination of Celestine Blue.
| Electrode Type | Modifier | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pencil Graphite Electrode (PGE) | None (disposable) | 4.0 – 150 | 1.21 | |
| Screen-Printed Carbon Electrode (SPCE) | NiO Nanoparticles & MIP | 2 – 150 | 0.35 |
Integration with Molecular Imprinted Polymers (MIPs) for Selective Recognition
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. This "lock and key" mechanism provides high selectivity, making MIPs valuable materials for creating specific sensors.
A highly selective sensor for Celestine Blue (CB) was developed by modifying a screen-printed carbon electrode (SPCE) with both nickel oxide (NiO) nanoparticles and a molecularly imprinted polymer specific to CB. In this system, Celestine Blue itself acts as the template molecule during the polymerization process. After the polymer is formed, the template is removed, leaving behind specific cavities that can selectively rebind CB molecules from a sample. This integration of MIP technology significantly enhances the selectivity of the sensor, allowing it to distinguish CB from other potentially interfering substances. The successful synthesis of the Celestine Blue-imprinted polymer (CB-MIP) was confirmed using FT-IR spectroscopy, while scanning electron microscopy (SEM) was used to study its surface morphology. The sensor demonstrated excellent performance in determining CB concentrations in real samples, proving the efficacy of combining MIPs with electrochemical platforms.
Application as Electroactive Indicators in DNA Biosensors
Celestine Blue (CB) has been identified as a novel and effective electroactive indicator for use in electrochemical DNA biosensors. These biosensors are designed to detect specific DNA sequences through hybridization events, where a single-stranded DNA (ss-DNA) probe on an electrode surface binds to its complementary target sequence. Electroactive indicators are crucial components that generate a measurable signal upon interaction with DNA.
The interaction between Celestine Blue and both single-stranded DNA (ss-DNA) and double-stranded DNA (ds-DNA) has been investigated using electrochemical and spectroscopic methods. Research indicates that the electrochemical peak currents of CB are linearly related to the concentration of DNA, allowing for quantitative analysis. A significant finding is that this method can achieve a very low detection limit for DNA, in the range of 4.76×10⁻¹⁰ mol/L. Spectroscopic analysis shows a hypochromic effect in the UV-Vis spectra of Celestine Blue as DNA concentration increases, further confirming the interaction. This application of Celestine Blue as an electroactive label presents a promising avenue for the development of sensitive and efficient DNA biosensors.
Design of Amperometric Sensors (e.g., for Hydrogen Peroxide Detection)
While amperometric sensors are widely used for detecting species like hydrogen peroxide (H₂O₂), often employing mediators like Prussian Blue, research into Celestine Blue (CB) has revealed a different reactive profile. Studies have demonstrated that Celestine Blue is selectively oxidized by hypochlorous acid (HOCl) and taurine-N-chloramine, with high reaction rate constants of 2.5 × 10⁴ and 1.2 × 10⁵ M⁻¹ s⁻¹, respectively.
Crucially, the same research showed that Celestine Blue does not react with or become oxidized by hydrogen peroxide (H₂O₂). This high selectivity makes CB an excellent candidate for a "turn-on" fluorescent probe for the specific detection of HOCl and other reactive halogen species (RHS), which are products of myeloperoxidase (MPO) catalysis, without interference from H₂O₂. Upon oxidation by HOCl, CB becomes a fluorescent product, allowing for endogenous detection of these specific reactive species in living cells via fluorescence spectroscopy, confocal microscopy, and flow cytometry. This finding indicates that while Celestine Blue is not suitable for direct amperometric detection of hydrogen peroxide, its high selectivity for HOCl makes it a valuable tool for sensing specific biomarkers of oxidative stress.
Separation Science and Extraction Techniques
Chromatographic Analyses for Dye Purity and Derivative Studies
Chromatographic techniques are essential for the analysis of dyes, ensuring purity and identifying components in complex mixtures. For Celestine Blue B, paper chromatography has been utilized to analyze various staining solution formulations. In one study, descending partition chromatography was performed using a butanol:acetic acid:water (40:10:50) solvent system to analyze aqueous solutions of the dye. This analysis is critical for understanding the composition of staining solutions used in cytological and histological applications, ensuring consistent and reliable performance. While modern techniques like High-Performance Liquid Chromatography (HPLC) are now standard for dye analysis due to their high sensitivity and resolution, the application of paper chromatography demonstrates a foundational method for assessing the purity and composition of Celestine Blue preparations. Spectrophotometric analysis is often used in conjunction with chromatography, with the maximum absorption wavelength (λmax) of Celestine Blue in water being approximately 642-650 nm.
Dispersive Liquid-Liquid Microextraction (DLLME) for Trace Determination
Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient sample preparation technique used for the extraction and pre-concentration of analytes from aqueous samples. This method has been successfully optimized for the pre-concentration and trace determination of Celestine Blue (CB) in water samples, followed by spectrophotometric quantification.
In the DLLME procedure for Celestine Blue, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid extraction of the analyte. The optimal conditions for the DLLME of Celestine Blue were determined using a central composite design, a response surface methodology.
The table below summarizes the optimized parameters for the DLLME of Celestine Blue from water samples.
| Parameter | Optimal Value |
| Extraction Solvent | Chloroform (CHCl₃) |
| Extractor Volume | 100 µL |
| Disperser Solvent | Ethanol (B145695) |
| Disperser Volume | 800 µL |
| Sample pH | 7 |
| Ionic Strength (NaCl) | 0 mol L⁻¹ |
| Centrifugation Time | 5 min |
Under these optimized conditions, the method demonstrates excellent performance, with a high pre-concentration factor of 100 and an enrichment factor of 147.9. The technique is highly sensitive, with a linear dynamic range of 0.01-3.0 µg mL⁻¹ and a limit of detection of 1.58 ng mL⁻¹. The method has shown high recovery rates (92-100%) in spiked water and wastewater samples, confirming its suitability for determining trace amounts of Celestine Blue in various environmental samples.
Surface and Material Characterization in Composite Development
In the development of advanced composite materials utilizing Celestine Blue, a suite of sophisticated analytical methodologies is employed to meticulously characterize their surface properties and structural integrity. These techniques provide critical insights into the material's morphology, topography, porosity, and crystalline nature, which are fundamental to understanding its performance in various applications, including sensor development and catalytic processes.
Scanning Electron Microscopy (SEM) for Surface Morphology Analysis
Scanning Electron Microscopy (SEM), particularly Field Emission Scanning Electron Microscopy (FESEM), is a pivotal technique for investigating the surface morphology of composites designed for applications involving Celestine Blue. sciencescholar.ussciencescholar.us This method provides high-resolution images that reveal the composite's surface texture, the shape and size of its constituent particles, and the distribution of pores.
In the characterization of a CuCo₂O₄ spinel composite used for the removal of Celestine Blue B dye, FESEM was employed to diagnose the size and morphology of the prepared particles and the nature of the interlayers. sciencescholar.us The analysis revealed that the composite consisted of particles with a spherical shape, and the images helped to identify good interfacial distances between them. sciencescholar.us This morphological information is crucial as it directly impacts the available surface area and the number of active sites for interaction with Celestine Blue molecules. Similarly, SEM analysis is a standard technique for characterizing glass fiber-reinforced polymers and other composites by providing grayscale topographic images that detail the material's surface structure. thermofisher.comanalysis.rs The technique is essential for identifying the morphology and structure of these materials, which can be correlated with their mechanical and chemical properties. tescan-analytics.com
Atomic Force Microscopy (AFM) for Surface Topography and Particle Size
Atomic Force Microscopy (AFM) offers a higher level of resolution for surface analysis, providing three-dimensional topographical maps at the nanoscale. pressbooks.pub This technique is instrumental in quantifying surface roughness and determining the precise size and distribution of nanoparticles within a composite matrix. AFM operates by scanning a sharp probe over the sample surface, detecting atomic forces to generate a detailed height map. jeremyjordan.me
For composites developed for Celestine Blue adsorption, AFM is used to assess surface homogeneity and grain size. In studies of a CuCo₂O₄ spinel composite, AFM analysis showed a high degree of surface homogeneity and determined that the grain size ranged from 20-28 nm. sciencescholar.us This fine-tuning of particle size at the nanoscale is directly linked to an increase in the material's surface area and, consequently, its active sites for dye interaction. sciencescholar.us In another study involving a CNTs/Co₃O₄-Ni₃O₄/Al₂O₃ nanocomposite for the photocatalytic removal of Celestine Blue, AFM images revealed a reduction in grain size as the ratio of doped Carbon Nanotubes (CNTs) was increased up to 6%. ekb.eg
The table below summarizes findings on particle and grain sizes of different composites used in Celestine Blue applications, as determined by AFM.
| Composite Material | Analytical Finding | Value |
| CuCo₂O₄ Spinel Composite | Grain Size Range | 20-28 nm |
| NiO-CoO-MgO Nanocomposite | Particle Size | Nano Range |
| CNTs/Co₃O₄-Ni₃O₄/Al₂O₃ | Grain Size Reduction | Observed with increased CNTs up to 6% |
Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity Assessments
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area and porosity of solid materials. wikipedia.orgmeasurlabs.com The analysis involves the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures. wikipedia.org By measuring the amount of gas adsorbed at various pressures, the BET theory can be applied to calculate the total surface area, including the surfaces within pores, which is a crucial parameter for applications in adsorption and catalysis.
In the context of materials developed for interaction with Celestine Blue, BET analysis provides quantitative data on the material's capacity for adsorption. For instance, a composite of zinc oxide nanoparticles on an Afzelia perseri pod (ZnO@ACP) synthesized for the adsorption of Celestine Blue was characterized using nitrogen adsorption/desorption analysis. researchgate.net The results provided key parameters about its porous structure, which are detailed in the table below. A higher specific surface area generally correlates with a greater number of available sites for dye molecules to bind, enhancing the composite's efficiency.
| Parameter | Symbol | Value | Unit |
| BET Surface Area | SBET | 39.816 | m²/g |
| Pore Volume | - | 0.0245 | cm³/g |
| Pore Diameter | - | 1.184 | nm |
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. mdpi.com It provides information on the crystal phases, degree of crystallinity, and crystallite size within a composite. units.itncsu.edu The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, which form a unique pattern characteristic of the material's crystal lattice. utoledo.edu
In the development of nanocomposites for Celestine Blue applications, XRD is used to confirm the synthesis of the desired crystalline phases and to estimate particle size. For a CuCo₂O₄ spinel composite, XRD patterns were used to characterize the prepared material. sciencescholar.ussciencescholar.us The particle size of the composite was estimated from the diffraction peaks using the Scherrer equation, yielding a range of 25-75 nm. sciencescholar.ussciencescholar.usneliti.com Similarly, XRD analysis was performed on a ZnO@ACP composite to examine its crystal phases and crystallinity before its use in the adsorption of Celestine Blue. researchgate.net This analysis is fundamental to ensuring the material has the correct phase and structure, which dictates its physical and chemical properties.
Research Applications and Emerging Directions for Celestine Blue
Environmental Engineering and Remediation Research
Celestine Blue is also recognized for its role in environmental applications, particularly in the removal of dyes from wastewater.
Celestine Blue itself is a pollutant found in textile industry effluents, necessitating effective removal techniques. Various studies have explored its removal from aqueous solutions and wastewater using different adsorbent materials. For instance, a CuCo₂O₄ spinel composite demonstrated a high removal efficiency of approximately 97% for Celestine Blue B dye under optimal conditions (pH 5, 298K) researchgate.netsciencescholar.ussciencescholar.us. Similarly, activated carbon derived from custard apple seeds combined with FeMoO₄ nanoparticles showed a high Langmuir saturation capacity of 112 mg/g for Celestine Blue B at 298 K researchgate.net. Biochar prepared from Ipomoea batatas (sweet potato) feedstock also exhibited adsorption capacities of 63.69 mg/g for Celestine Blue tandfonline.com.
Table 1: Celestine Blue Dye Removal Efficiencies and Capacities by Various Adsorbents
| Adsorbent Material | Optimal pH | Temperature (K) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference(s) |
| CuCo₂O₄ spinel composite | 5 | 298 | Not specified | 97 | researchgate.netsciencescholar.ussciencescholar.us |
| Custard apple seeds activated carbon/FeMoO₄ nanocomposite | Not specified | 298 | 112 | Not specified | researchgate.net |
| Ipomoea batatas-derived biochar | 7.0 | Not specified | 63.69 | Not specified | tandfonline.com |
| MnO₂ Nanoparticles (MnO₂NPs) | 7.0 | Not specified | Not specified | Not specified | researchgate.net |
| NiO–MgO mixed oxides | 5 | 298 (25°C) | Not specified | Not specified | jgpt.co.in |
Research has focused on developing novel materials for Celestine Blue removal. CuCo₂O₄ spinel composites have shown significant promise, achieving high removal efficiencies researchgate.netsciencescholar.ussciencescholar.us. These materials are synthesized via methods like co-precipitation and characterized using techniques such as X-ray diffraction (XRD) and Field Emission Scanning Electron Microscopy (FESEM) sciencescholar.ussciencescholar.us. Custard apple seeds derived activated carbon (CAS-AC) combined with FeMoO₄ nanoparticles is another example of a novel nanocomposite evaluated for Celestine Blue B removal, demonstrating a high adsorption capacity researchgate.net.
The adsorption of Celestine Blue onto various materials often follows specific kinetic and thermodynamic models. Studies indicate that the pseudo-second-order kinetic model frequently provides the best fit for Celestine Blue adsorption, suggesting that the rate-limiting step involves chemisorption tandfonline.comresearchgate.netresearchgate.net. For instance, adsorption onto CAS-AC/FeMnO₄ nanocomposite was well-fitted by the pseudo-second-order rate equation, with both intraparticle and film diffusion controlling the process researchgate.net. Thermodynamic analyses typically reveal that the adsorption of Celestine Blue is a spontaneous and endothermic process, indicated by negative Gibbs free energy (ΔG) and positive enthalpy (ΔH) values researchgate.netsciencescholar.usresearchgate.netresearchgate.net. Negative entropy (ΔS) values suggest a decrease in randomness upon dye molecule binding sciencescholar.us.
Table 2: Adsorption Kinetics and Thermodynamics for Celestine Blue Removal
| Adsorbent Material | Best-Fit Kinetic Model | Thermodynamic Parameters | Reference(s) |
| CuCo₂O₄ spinel composite | Pseudo-second-order | ΔG < 0 (spontaneous), ΔH < 0 (exothermic), ΔS < 0 (decrease in randomness) | researchgate.netsciencescholar.ussciencescholar.us |
| Custard apple seeds activated carbon/FeMoO₄ nanocomposite | Pseudo-second-order | ΔG < 0 (spontaneous), ΔH > 0 (endothermic), ΔS > 0 (increase in randomness) | researchgate.net |
| NiO–MgO mixed oxides | Not specified | Not specified | jgpt.co.in |
| Poly(curcumin-citric acid)/MnFe₂O₄ nanocomposite | Pseudo-second-order | ΔG < 0 (spontaneous), ΔH > 0 (endothermic) for CB | researchgate.net |
| Ipomoea batatas-derived biochar | Pseudo-second-order | ΔG < 0 (spontaneous), ΔH > 0 (endothermic) | tandfonline.com |
Bioanalytical and Biomedical Device Innovations
Celestine Blue is also finding applications in bioanalytical techniques and the development of biomedical devices. It has been employed as a new electroactive indicator in DNA biosensors dawnscientific.comresearchgate.net. In these applications, Celestine Blue's interaction with DNA can be monitored electrochemically, allowing for the detection of specific DNA sequences researchgate.netnih.gov. Furthermore, Celestine Blue B has been developed as a sensitive and selective fluorescent "turn-on" probe for the endogenous detection of hypochlorous acid (HOCl) and reactive halogenated species in living cells researchgate.netmdpi.com. This application leverages its ability to fluoresce upon reaction with HOCl, enabling its use in studying physiological and pathological processes involving HOCl researchgate.netmdpi.com.
Q & A
Basic Research Questions
Q. What is the chemical mechanism underlying Celestine blue's staining properties in histological applications?
- Methodological Approach :
- Conduct spectrophotometric analysis to characterize absorption peaks under varying pH conditions, correlating with staining efficiency .
- Use comparative studies with structurally similar dyes (e.g., hematoxylin) to identify functional group contributions .
- Data Table :
| Parameter | Experimental Condition | Observed Outcome |
|---|---|---|
| pH Range | 2.5–6.0 | Optimal at pH 3.5 |
| Binding Sites | Iron-alum mordant | Increased nuclear contrast |
Q. How can researchers standardize Celestine blue staining protocols across different tissue types?
- Methodological Approach :
- Design factorial experiments testing variables: staining duration, dye concentration, and mordant ratios. Use ANOVA to identify significant factors .
- Validate protocols using control tissues (e.g., liver, kidney) with known staining baselines .
Q. What are the key variables affecting the stability and shelf-life of Celestine blue solutions?
- Methodological Approach :
- Perform accelerated degradation studies under controlled light/temperature conditions, monitoring via HPLC for breakdown products .
- Use regression models to predict shelf-life based on environmental factors .
Advanced Research Questions
Q. How can conflicting data on Celestine blue's compatibility with immunohistochemical markers be systematically resolved?
- Methodological Approach :
- Conduct a meta-analysis of published studies to identify methodological inconsistencies (e.g., fixation methods, antibody dilution) .
- Develop a standardized validation framework using multiplex staining to test interference thresholds .
- Data Table :
| Study | Fixation Method | Marker Compatibility (Y/N) | Citation Discrepancy |
|---|---|---|---|
| A | Formalin | N | pH variation |
| B | Paraformaldehyde | Y | Buffer composition |
Q. What experimental approaches are optimal for determining the redox behavior of Celestine blue under varying pH conditions?
- Methodological Approach :
- Employ cyclic voltammetry to map redox potentials across pH gradients, correlating with staining efficacy .
- Use X-ray photoelectron spectroscopy (XPS) to analyze oxidation states in stained tissues .
Q. What statistical methods are most appropriate for analyzing dose-response relationships in Celestine blue toxicity studies?
- Methodological Approach :
- Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations .
- Use Bayesian hierarchical models to account for inter-experimental variability .
Guidelines for Addressing Contradictions in Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
